molecular formula C17H10O3S2 B14197051 9H-Thioxanthen-9-one, 3-(3-thienyl)-, 10,10-dioxide CAS No. 890045-58-6

9H-Thioxanthen-9-one, 3-(3-thienyl)-, 10,10-dioxide

Cat. No.: B14197051
CAS No.: 890045-58-6
M. Wt: 326.4 g/mol
InChI Key: JOOCCYKLUQTFID-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 3-(3-thienyl)-, 10,10-dioxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thioxanthene core with a thienyl substituent and a dioxide functional group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of 9H-Thioxanthen-9-one, 3-(3-thienyl)-, 10,10-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors to form the thioxanthene skeleton.

    Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using a thienyl halide and a suitable base.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thioxanthene core to introduce the dioxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

9H-Thioxanthen-9-one, 3-(3-thienyl)-, 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxide group or reduce other functional groups within the molecule.

    Substitution: The thienyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Addition: The compound can participate in addition reactions, particularly at the thienyl group, to form new derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9H-Thioxanthen-9-one, 3-(3-thienyl)-, 10,10-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research is ongoing to explore the potential biological activities of this compound, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.

    Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 3-(3-thienyl)-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

9H-Thioxanthen-9-one, 3-(3-thienyl)-, 10,10-dioxide can be compared with other similar compounds, such as:

    Thioxanthone: A structurally related compound with similar properties but lacking the thienyl and dioxide groups.

    Thienyl-substituted Aromatics: Compounds with a thienyl group attached to an aromatic core, which may have different functional groups and properties.

    Dioxides of Aromatic Compounds: Compounds with a dioxide functional group attached to an aromatic core, which may have different substituents and reactivity.

The uniqueness of this compound lies in its specific combination of the thioxanthene core, thienyl substituent, and dioxide functional group, which imparts distinct chemical and physical properties.

Properties

CAS No.

890045-58-6

Molecular Formula

C17H10O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

10,10-dioxo-3-thiophen-3-ylthioxanthen-9-one

InChI

InChI=1S/C17H10O3S2/c18-17-13-3-1-2-4-15(13)22(19,20)16-9-11(5-6-14(16)17)12-7-8-21-10-12/h1-10H

InChI Key

JOOCCYKLUQTFID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CSC=C4

Origin of Product

United States

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